(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid” is a bicyclic compound with a seven-membered ring system containing a nitrogen atom. Its IUPAC name reflects its stereochemistry, indicating that the nitrogen substituent is in the R configuration. The compound is also known as “norbornane-2-carboxylic acid.” It has applications in both organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for preparing (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid. One common approach involves the following steps:
Ring Expansion: Norbornene undergoes a ring expansion reaction using a suitable nitrogen source (e.g., ammonia or an amine). This reaction forms the seven-membered ring system.
Carboxylation: The resulting amine is then carboxylated using carbon dioxide (CO₂) under basic conditions. This step introduces the carboxylic acid group.
Industrial Production: In industry, this compound may be produced via high-pressure catalytic hydrogenation of norbornene followed by carboxylation.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can be oxidized to form the corresponding lactam.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions at the nitrogen atom can lead to various derivatives.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Various nucleophiles (amines, alkoxides, etc.) can be used.
- Oxidation: The lactam derivative.
- Reduction: The alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Norbornane-based compounds have been investigated for their potential as antiviral agents.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for (2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In antiviral research, it may interfere with viral replication or protein synthesis pathways.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic compounds with nitrogen-containing rings, such as tropane alkaloids or bridged lactams.
Uniqueness: The seven-membered ring system and its specific stereochemistry distinguish it from other related compounds.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5?,6-/m1/s1 |
InChI Key |
OPIOLEMLJOEWGM-PRJDIBJQSA-N |
Isomeric SMILES |
C1CN2CC1C[C@@H]2C(=O)O |
Canonical SMILES |
C1CN2CC1CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.